![molecular formula C8H12O4S B2935455 1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide CAS No. 2137630-48-7](/img/structure/B2935455.png)

1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

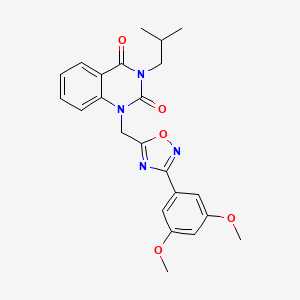

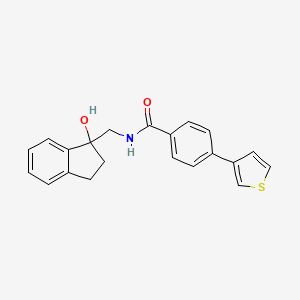

1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide is a chemical compound with the molecular formula C8H12O4S . It is a derivative of 1-Oxa-4-thiaspiro[4.5]decan-2-one .

Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic system with an oxygen and a sulfur atom in the ring . The average mass of the molecule is 204.243 Da .Scientific Research Applications

Synthesis and Structural Insights

The synthesis and crystal structure analysis of 1-oxa-4-thiaspiro[4.5]decane derivatives, such as ethyl 6-benzylidene-1-oxa-4-thiaspiro[4.5]decane-7-acetate and (6-ethylidene-1-oxa-4-thiaspiro[4.5]decan-7-yl)ethyl 4-bromobenzoate, have been investigated. These compounds, obtained under Johnson orthoester Claisen rearrangement conditions, show different olefin geometries and unique molecular dimensions, indicating potential for diverse chemical applications (Parvez, Yadav, & Senthil, 2001).

Stereoselectivity and Molecular Interactions

The stereoisomers of 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol exhibit axial OH and equatorial phenyl groups, with the acetal S and O atoms adopting axial and equatorial positions, respectively, in different isomers. This finding highlights the compound's stereoselective potential and its implications for molecular interaction studies, particularly in the formation of hydrogen-bonded polymeric chains (Parvez, Senthil, & Yadav, 2001).

Chemical Reactions and Synthesis

Research on 1-oxa-4-thiaspiro[4.5]decan derivatives has explored their reactions with arenes under the catalytic action of aluminum chloride, leading to the formation of spiro[cycloalkane-1,1'-isothiochroman]-4'-one derivatives. These studies provide insights into the mechanisms of these reactions and their potential applications in synthesizing novel compounds (El-zohry, 1992).

Drug Discovery and Molecular Modules

The synthesis of novel thia/oxa-azaspiro[3.4]octanes has been targeted for their potential as multifunctional and structurally diverse modules in drug discovery. These spirocycles represent a new class of compounds with possible applications in medicinal chemistry and pharmacology (Li, Rogers-Evans, & Carreira, 2013).

Antimicrobial and Antiviral Applications

The synthesis of new spiroheterocyclic systems related to thiazolopyrans, thiazolothiopyrans, and thiazolopyridines, starting from 1-oxa-4-thiaspiro[4.4]nonan-2-one and/or 1-oxa-4-thiaspiro[4.5]decan-2-one, has been reported. These compounds have been evaluated for their antimicrobial activities, suggesting potential use in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1994).

Properties

IUPAC Name |

8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4S/c9-7-1-4-12-8(7)2-5-13(10,11)6-3-8/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLBOLKVIBBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C1=O)CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935377.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2935383.png)

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)

![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)

![N-isobutyl-2-(2-methylbenzyl)-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2935394.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935395.png)